![molecular formula C7H6ClF2N B2900975 3-[Chloro(difluoro)methyl]aniline CAS No. 35199-72-5](/img/structure/B2900975.png)
3-[Chloro(difluoro)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[Chloro(difluoro)methyl]aniline is a chemical compound that is a derivative of aniline . Aniline derivatives are commonly used in the production of dyes and herbicides .
Synthesis Analysis
The synthesis of anilines, including this compound, involves various methods and applications. The process includes both classical and modern approaches, with reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of this compound is similar to that of aniline, with the addition of a chloro(difluoro)methyl group . Theoretical investigations have been conducted to study the spectroscopic and nonlinear optical properties of aniline and its halogenated derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, can involve organoboranes based on 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (sia), and dicyclohexylborane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of other aniline derivatives. For instance, dichloroanilines, which consist of an aniline ring substituted with two chlorine atoms, are colorless, although commercial samples can appear colored due to the presence of impurities . Theoretical investigations have also been conducted to study the spectroscopic and nonlinear optical properties of aniline and its halogenated derivatives .Mechanism of Action
The mechanism of action for 3-[Chloro(difluoro)methyl]aniline involves nucleophilic aromatic substitution reactions. These reactions occur when the aryl halide is activated by substitution with strongly electron-attracting groups . Another mechanism involves the production of 2,6-difluorobenzoyl isocyanate in an acylation reaction using 2,6-difluorobenzamide and oxalyl dichloride .
Safety and Hazards
properties
IUPAC Name |
3-[chloro(difluoro)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUDHLDGVRDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35199-72-5 |
Source


|
| Record name | 3-(chlorodifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900893.png)
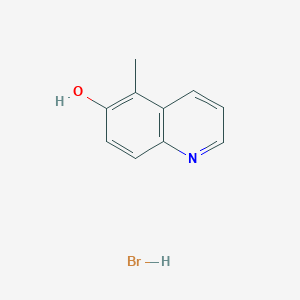
![1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione](/img/structure/B2900896.png)
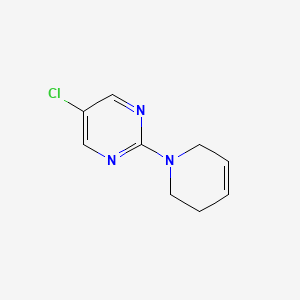
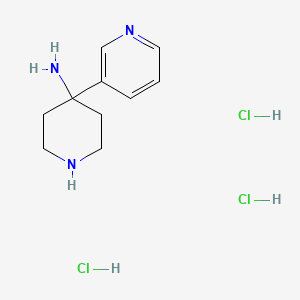
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)
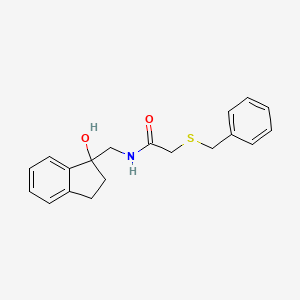
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)
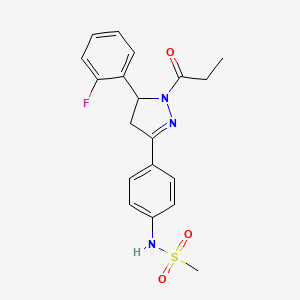

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)